4-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of chlorophenyl, pyrazolyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the chlorophenyl and pyrazolyl groups. Common reagents used in these reactions include hydrazine, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOLE
- 4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLTHIOL
Uniqueness
Compared to similar compounds, 4-(4-CHLOROPHENYL)-5-(1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8ClN5S |
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Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN5S/c12-7-1-3-8(4-2-7)17-10(15-16-11(17)18)9-5-6-13-14-9/h1-6H,(H,13,14)(H,16,18) |
InChI Key |
WAYDTJDRVWHBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NN3)Cl |
Origin of Product |
United States |
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